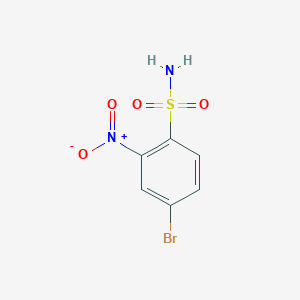![molecular formula C14H16ClN3O2 B2626835 2-Chloro-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]acetamide CAS No. 2411284-90-5](/img/structure/B2626835.png)
2-Chloro-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "CPA" and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further study.
作用機序
The mechanism of action of CPA is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter release. Specifically, CPA has been found to inhibit the activity of the voltage-gated potassium channel Kv1.3, which is involved in the regulation of membrane potential and calcium signaling in neurons. Additionally, CPA has been shown to inhibit the release of glutamate, an excitatory neurotransmitter that plays a key role in synaptic plasticity.
Biochemical and Physiological Effects:
CPA has been found to have a range of biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and synaptic plasticity. These effects make CPA a valuable tool for studying the mechanisms of neuronal signaling and synaptic plasticity, as well as for investigating the role of ion channels and neurotransmitters in various physiological processes.
実験室実験の利点と制限
One of the main advantages of using CPA in lab experiments is its specificity for the Kv1.3 channel and its ability to inhibit glutamate release. This allows researchers to selectively modulate these targets without affecting other ion channels or neurotransmitters. However, there are also limitations to the use of CPA, including its potential toxicity and the need for careful dosing and monitoring to avoid unwanted effects.
将来の方向性
There are many potential future directions for the study of CPA, including the development of new synthetic methods for producing the compound, the investigation of its effects on other ion channels and neurotransmitters, and the exploration of its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of CPA and its effects on various physiological processes.
合成法
The synthesis of CPA involves a multi-step process that begins with the preparation of the starting materials, followed by the formation of the oxadiazole ring system, and finally the addition of the chloro and acetamide groups. The synthesis of CPA has been described in several scientific publications, and various modifications to the original procedure have been proposed to improve the yield and purity of the final product.
科学的研究の応用
CPA has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a range of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels. These effects make CPA a valuable tool for studying the mechanisms of neuronal signaling and synaptic plasticity.
特性
IUPAC Name |
2-chloro-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-2-4-12-17-14(20-18-12)11-6-3-5-10(7-11)9-16-13(19)8-15/h3,5-7H,2,4,8-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQZUFYJDWNBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC=CC(=C2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2626752.png)




![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2626763.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B2626767.png)

![2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2626770.png)
![N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2626771.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2626772.png)

![N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2626775.png)